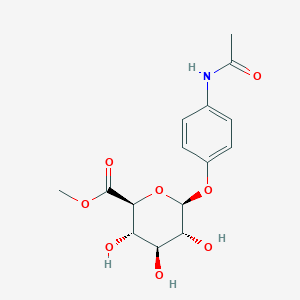

4-Acetamidophenyl b-D-glucuronide methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

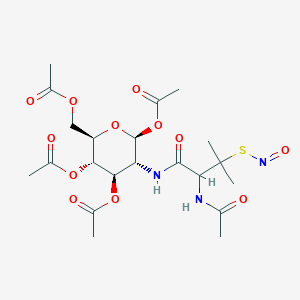

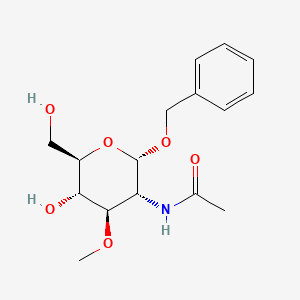

"4-Acetamidophenyl β-D-glucuronide methyl ester" is a compound that has garnered interest in the field of chemistry due to its unique structural and chemical characteristics. The research on this compound spans various aspects, including its synthesis, molecular and structural analysis, and its physical and chemical properties.

Synthesis Analysis

- Synthesis Techniques : Synthesis of related compounds often involves various chemical reactions, including oxidation, esterification, and condensation processes (Yoshimura, Sato, & Ando, 1969). These techniques can be applied to create esters and amides that are structurally similar to 4-Acetamidophenyl β-D-glucuronide methyl ester.

Molecular Structure Analysis

- Crystal Structure : The crystal structure of compounds similar to 4-Acetamidophenyl β-D-glucuronide methyl ester can be determined using X-ray diffraction analysis, providing insights into molecular conformation and intermolecular interactions (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

- Reactivity and Stability : Research on similar compounds highlights the significance of the ester bond's stability under various pH conditions and its reactivity in different chemical environments (Kleene, Toews, & Adler, 1977).

Physical Properties Analysis

- Spectroscopic Properties : NMR spectroscopy is a useful tool for analyzing the structure of glycosaminoglycans, including the acetamido moiety, which is a key component of 4-Acetamidophenyl β-D-glucuronide methyl ester (Scott & Heatley, 1979).

- LC-MS Analysis : Liquid chromatography-mass spectrometry (LC-MS) is an effective method for analyzing polar compounds like 4-Acetamidophenyl β-D-glucuronide methyl ester, especially when coupled with atmospheric-pressure chemical ionization (Ohta, Kawakami, Yamato, & Shimada, 2003).

Aplicaciones Científicas De Investigación

Biotechnological Enzyme Assays

4-Acetamidophenyl β-D-glucuronide methyl ester is utilized in the development of enzyme assays, particularly for studying glucuronoyl esterases (GEs). These enzymes are crucial in microbial processes, as they can cleave ester bonds between lignin alcohols and xylan-bound 4-O-methyl-d-glucuronic acid in plant cell walls, making them significant for biotechnological applications in biomass degradation and biofuel production. The preparation of methyl esters of chromogenic 4-nitrophenyl and 5-bromo-4-chloro-3-indolyl β-D-glucuronides, as reported by Fraňová, Puchart, and Biely (2016), allows for qualitative and quantitative GE assays, aiding in the rapid and sensitive screening of GEs in commercial preparations and genomic libraries (Fraňová, Puchart, & Biely, 2016).

Chemical Analysis and Metabolite Identification

In pharmaceutical research, the chemical structure of 4-Acetamidophenyl β-D-glucuronide methyl ester enables its use in liquid chromatography-mass spectrometry (LC-MS) analyses for identifying and quantifying drug metabolites. Ohta, Kawakami, Yamato, and Shimada (2003) demonstrated the efficacy of this compound in the analysis of acetaminophen glucuronide conjugates, highlighting its significance in the precise measurement of water-soluble drug conjugates and its potential for enhancing drug metabolism studies (Ohta, Kawakami, Yamato, & Shimada, 2003).

Veterinary Pharmacology

The compound also finds applications in veterinary pharmacology for the detection of drug metabolites in animal tissues. Pietruk et al. (2021) developed a multimatrix method for the determination of paracetamol and its metabolites, including 4-Acetamidophenyl β-D-glucuronide, in various animal tissues, showcasing the method's reliability and its utility in ensuring food safety and monitoring drug residues in livestock (Pietruk et al., 2021).

Safety And Hazards

Direcciones Futuras

The potential of 4-Acetamidophenyl b-D-glucuronide methyl ester in pain management, particularly for conditions like arthritis and post-operative pain, is noteworthy1. However, more research is needed to fully understand its properties, safety profile, and potential applications.

Please note that this information is based on the available resources and there might be more recent studies or data related to this compound. Always refer to the most recent and reliable sources for accurate information.

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)/t10-,11-,12+,13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCDFJAIFOUUBQ-DKBOKBLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamidophenyl b-D-glucuronide methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)